5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid
Description
5-Bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid (CAS: 2299065-06-6) is a brominated pyrimidine derivative with a propylsulfanyl substituent at the 2-position and a carboxylic acid group at the 4-position. Its molecular formula is C₈H₉BrN₂O₂S, with a molecular weight of 277.14 g/mol . This compound is primarily used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine atom and sulfur-containing functional group. Its structural features enable diverse derivatization, making it valuable for drug discovery pipelines .
Properties
CAS No. |
2299065-06-6 |
|---|---|
Molecular Formula |
C8H9BrN2O2S |
Molecular Weight |
277.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid typically involves the bromination of a pyrimidine precursor followed by the introduction of the propylsulfanyl group and the carboxylation of the pyrimidine ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and thiolating agents like propylthiol. The carboxylation step can be achieved using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the carboxylic acid group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. Specifically, studies have shown that compounds similar to 5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid can inhibit bacterial growth, suggesting potential applications as antibacterial agents .
Anticancer Properties
Pyrimidine derivatives have been investigated for their anticancer properties. Some studies have indicated that modifications to the pyrimidine ring can enhance the cytotoxicity against cancer cell lines. The presence of the propylsulfanyl group may contribute to increased bioactivity, making this compound a candidate for further anticancer drug development .
Agricultural Applications
Herbicide Development
Pyrimidine derivatives are known for their herbicidal properties. The structural characteristics of 5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid may allow it to function as a selective herbicide, targeting specific weed species while minimizing damage to crops . This application is particularly relevant in the context of sustainable agriculture practices.
Material Science
Polymer Chemistry
The compound can serve as a monomer or cross-linking agent in polymer chemistry, contributing to the development of new materials with unique properties. Its ability to form stable bonds with other organic compounds makes it suitable for creating advanced polymers used in coatings and adhesives .
Table 1: Summary of Research Findings on 5-Bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic Acid
Mechanism of Action
The mechanism of action of 5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The propylsulfanyl group confers intermediate lipophilicity, balancing solubility and membrane permeability better than methylthio (more polar) or phenyl (more hydrophobic) analogs .
- Reactivity : Bromine at the 5-position facilitates nucleophilic substitution, while the carboxylic acid enables amide or ester formation. Methylsulfonyl derivatives exhibit higher oxidative stability than thioether analogs .
Pharmaceutical Intermediate Utility
- Propylsulfanyl Derivative : Used in synthesizing kinase inhibitors and antiviral agents. The alkyl chain enhances binding to hydrophobic pockets in target proteins .
- Methylthio Analog : A precursor to methyl ester derivatives (e.g., methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, CAS: 50593-91-4), which are intermediates in prodrug design .
- Methylsulfonyl Derivative : Exploited in covalent inhibitor synthesis due to its electrophilic sulfonyl group .
Stability and Reactivity
- Thioether vs. Sulfonyl : Thioether groups (e.g., propylsulfanyl, methylthio) are prone to oxidation, whereas sulfonyl groups are metabolically stable. This impacts their suitability for long-acting therapeutics .
- Synthetic Pathways : The propylsulfanyl derivative is synthesized via nucleophilic substitution of 5-bromo-2-chloropyrimidine intermediates with propanethiol, whereas methylsulfonyl analogs require additional oxidation steps .
Biological Activity
5-Bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes various research findings and case studies to provide a comprehensive overview of the compound's biological activity, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C6H5BrN2O2S
- Molecular Weight : 249.08 g/mol
The presence of a bromine atom and a propylsulfanyl group in its structure is believed to enhance its reactivity and biological activity.
Anticancer Activity
Research has indicated that 5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid exhibits significant anticancer properties. Studies have utilized various cancer cell lines to evaluate the compound's cytotoxic effects.
Case Study Findings :
- Cell Viability Assays : In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that the compound reduced cell viability significantly, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .
- Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis through the activation of caspases and inhibition of cell cycle progression .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 10 | Apoptosis induction |
| Study B | HeLa (Cervical) | 15 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of 5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid has also been explored, particularly against multidrug-resistant bacterial strains.
Case Study Findings :
- Inhibition Zones : The compound showed notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with inhibition zone diameters ranging from 12 mm to 18 mm in agar diffusion assays .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens were determined, showing effectiveness at concentrations as low as 25 µg/mL against resistant strains .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| S. aureus | 16 | 25 |
| E. coli | 14 | 30 |
The biological activity of 5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Receptor Binding : Its structural features allow it to bind effectively to receptors, modulating signaling pathways related to cell survival and death.
Comparative Analysis with Similar Compounds
To contextualize the efficacy of this compound, comparisons have been made with other pyrimidine derivatives. For example:
| Compound Name | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| 5-Bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid | 10 | 25 |
| 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | 15 | 30 |
| Unsubstituted pyrimidine derivative | >20 | >50 |
Q & A
Q. How can researchers investigate its potential as a protein-binding inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
